4,5,8-Trichloro-2-methylquinoline

Lipophilicity XlogP Quinoline Isomers

4,5,8-Trichloro-2-methylquinoline (CAS 1203-36-7) offers a defined 4-position substitution site with fixed 5- and 8-chloro groups, enabling SAR exploration where isomeric purity is critical. Its XlogP of 4.5 and zero H-bond donors make it a preferred lipophilic scaffold for medicinal chemistry and structural biology. Procure this specific regioisomer to avoid uncontrolled variables in library synthesis.

Molecular Formula C10H6Cl3N
Molecular Weight 246.5 g/mol
CAS No. 1203-36-7
Cat. No. B072147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,8-Trichloro-2-methylquinoline
CAS1203-36-7
Molecular FormulaC10H6Cl3N
Molecular Weight246.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl3N/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3
InChIKeyPOBBQROTQXLRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,8-Trichloro-2-methylquinoline (CAS 1203-36-7): Physicochemical Profile and Synthetic Utility as a Halogenated Quinoline Scaffold


4,5,8-Trichloro-2-methylquinoline (CAS 1203-36-7) is a halogenated quinoline derivative with the molecular formula C₁₀H₆Cl₃N and a molecular weight of 246.52 g/mol . The compound features a quinoline core bearing chlorine substituents at the 4-, 5-, and 8-positions and a methyl group at the 2-position, yielding a calculated LogP (XlogP) of 4.5, a topological polar surface area of 12.9 Ų, and zero hydrogen bond donors [1]. This substitution pattern generates a moderately lipophilic, non‑hydrogen‑bond‑donating scaffold that is commercially available from multiple vendors at purities typically ≥96–97% . Its structural characteristics position it as a synthetic intermediate for further functionalization via nucleophilic substitution, enabling the construction of more complex quinoline‑based molecules in medicinal chemistry programs .

Why 4,5,8-Trichloro-2-methylquinoline Cannot Be Substituted by Other Trichloroquinoline Isomers in Synthesis and SAR Studies


In‑class compounds such as 4,7,8‑trichloro‑2‑methylquinoline (CAS 108097‑02‑5) and 4,5,7‑trichloro‑2‑methylquinoline share the same C₁₀H₆Cl₃N empirical formula and identical molecular weight as the 4,5,8‑trichloro isomer . However, the specific positional arrangement of chlorine substituents on the quinoline ring dictates regioselective reactivity in nucleophilic aromatic substitution reactions and determines the spatial orientation of substituents when the scaffold is elaborated into biologically active derivatives . Generic substitution of one trichloroquinoline isomer for another during library synthesis or SAR exploration therefore introduces an uncontrolled variable: differences in chlorine substitution patterns alter both the electronic distribution across the quinoline ring and the steric environment around reactive sites, which can materially affect reaction outcomes and downstream biological target engagement [1].

Quantitative Evidence Guide: Differentiating 4,5,8-Trichloro-2-methylquinoline from Structurally Similar Trichloroquinoline Analogs


Lipophilicity Comparison: Calculated LogP of 4,5,8-Trichloro-2-methylquinoline Versus 4,7,8-Trichloro Isomer

Calculated lipophilicity values (XlogP) provide a quantitative basis for distinguishing 4,5,8‑trichloro‑2‑methylquinoline from its 4,7,8‑trichloro positional isomer. The 4,5,8‑trichloro substitution pattern yields a higher calculated LogP than the 4,7,8‑arrangement, indicating that the relative positioning of the chlorine atoms on the quinoline ring influences overall molecular hydrophobicity [1].

Lipophilicity XlogP Quinoline Isomers Physicochemical Properties

Physical Property Differentiation: Boiling Point and Density of 4,5,8-Trichloro-2-methylquinoline Versus 2-Methylquinoline Parent Scaffold

The introduction of three chlorine substituents onto the 2‑methylquinoline framework produces quantifiable changes in bulk physical properties. The 4,5,8‑trichloro derivative exhibits a boiling point of 331.7 °C at 760 mmHg and a density of 1.459 g/cm³, which reflect the increased molecular weight and polarizability conferred by the halogen atoms [1].

Boiling Point Density Physical Properties Halogenated Quinolines

Synthetic Precursor Availability: Custom Synthesis Requirement for 4,5,8-Trichloro-2-methylquinoline Versus Bulk Commercial Availability of 4,7-Dichloroquinoline

Procurement considerations differ markedly between 4,5,8‑trichloro‑2‑methylquinoline and the widely utilized 4,7‑dichloroquinoline intermediate. Whereas 4,7‑dichloroquinoline is commercially available in bulk quantities as a standard building block for antimalarial drug synthesis (including chloroquine and amodiaquine) [1], the 4,5,8‑trichloro‑2‑methyl isomer is available only on a custom synthesis basis from certain suppliers, with minimum order quantities of 10 g .

Synthetic Intermediate Custom Synthesis Supply Chain Quinoline Scaffolds

High‑Priority Application Scenarios for 4,5,8‑Trichloro‑2‑methylquinoline Based on Quantifiable Differentiation


Medicinal Chemistry Library Synthesis Requiring a Moderately Lipophilic (XlogP 4.5), Non‑Hydrogen‑Bond‑Donating Quinoline Core

When designing compound libraries targeting intracellular targets or crossing lipid membranes, the calculated XlogP of 4.5 for 4,5,8‑trichloro‑2‑methylquinoline places it in a lipophilicity range that differs from alternative trichloroquinoline isomers [1]. Combined with zero hydrogen bond donors and a small topological polar surface area of 12.9 Ų , this scaffold is particularly suited for hit‑to‑lead programs where maintaining drug‑like physicochemical space is a design constraint.

Regioselective Nucleophilic Aromatic Substitution for SAR Exploration of 4‑Substituted Quinoline Derivatives

The specific 4,5,8‑trichloro substitution pattern, particularly the chlorine at the 4‑position, offers a defined site for nucleophilic substitution reactions (e.g., amination, azidation, thiation) to generate 4‑substituted quinoline‑2‑(1H)‑ones and related privileged scaffolds . This makes the compound a strategic starting material for systematic exploration of structure‑activity relationships (SAR) where the 5‑ and 8‑chloro substituents remain intact as fixed elements.

Antimicrobial Lead Optimization Programs Focusing on Halogenated Quinoline Derivatives

Halogenated quinoline derivatives, including trichloroquinoline scaffolds, have been disclosed as antimicrobial agents potentially acting through an iron(II)‑dependent mechanism [2]. The 4,5,8‑trichloro‑2‑methylquinoline scaffold provides a distinct substitution pattern for optimizing activity against Gram‑positive pathogens and fungal biofilms, areas where halogenated quinolines have demonstrated measurable in vitro antifungal and antibiofilm efficacy [3].

Crystallographic and Structural Biology Studies Requiring a Heavily Halogenated Quinoline Ligand

The presence of three chlorine atoms in the 4,5,8‑positions provides strong anomalous scattering for X‑ray crystallography, facilitating experimental phasing in protein‑ligand complex structure determination. Single‑crystal X‑ray diffraction data have been reported for related halogenated quinoline structures, demonstrating the utility of multi‑chlorinated scaffolds for unambiguous structural characterization [4]. This property is advantageous when the target compound is intended as a tool ligand for structural biology applications.

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